molecular formula C20H17N3O3S B2724279 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897618-07-4

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2724279
CAS No.: 897618-07-4
M. Wt: 379.43
InChI Key: VGQPGIBNAHZFNC-UHFFFAOYSA-N
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4,7-dimethylbenzo[d]thiazole with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it may bind to specific biomolecules, leading to a change in fluorescence properties that can be detected and measured. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
  • N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual functional groups allow for versatile chemical modifications and applications in various fields.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₄N₂O₂S
  • Molecular Weight : 250.32 g/mol
  • CAS Number : 1351620-60-4

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Monoclonal Antibody Production :
    • Research indicates that this compound enhances monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound suppresses cell growth while increasing cell-specific glucose uptake and intracellular ATP levels during mAb production. This modulation results in improved productivity without compromising cell viability .
  • Impact on Glycosylation :
    • The compound has been shown to suppress galactosylation on mAbs, which is crucial for the quality attributes of therapeutic antibodies. This suggests its potential use in controlling glycan profiles in biopharmaceuticals .
  • Antitumor Activity :
    • Preliminary investigations into related benzothiazole derivatives indicate potential anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The exact mechanism through which this compound exerts its effects is still under investigation. However, it appears to involve modulation of metabolic pathways associated with energy production and cellular growth regulation.

Table 1: Summary of Biological Activities

ActivityEffectReference
Monoclonal Antibody ProductionIncreases yield and quality
Glycosylation ControlSuppresses galactosylation
Antitumor ActivityInduces apoptosis in cancer cells

Case Studies

One notable study evaluated the effects of this compound in a controlled CHO cell culture environment where various concentrations were tested. The results demonstrated a marked increase in mAb production compared to controls without the compound. The study also detailed the structure-activity relationship (SAR), identifying key structural components that enhance its efficacy .

Future Directions

Further research is warranted to explore:

  • Optimization of Structural Variants : Investigating modifications to the benzothiazole and pyrrolidine moieties could lead to enhanced biological activity.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for understanding the therapeutic potential and safety profile.
  • Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound will aid in identifying additional therapeutic applications.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-11-6-7-12(2)18-17(11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQPGIBNAHZFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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